molecular formula C15H24 B165165 1,3,5-Triisopropylbenzene CAS No. 717-74-8

1,3,5-Triisopropylbenzene

Cat. No.: B165165
CAS No.: 717-74-8
M. Wt: 204.35 g/mol
InChI Key: VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Description

1,3,5-Triisopropylbenzene is an organic compound with the molecular formula C15H24. It is a derivative of benzene where three hydrogen atoms are replaced by isopropyl groups at the 1, 3, and 5 positions. This compound is known for its use as a high-boiling solvent and in the preparation of various chemical intermediates .

Mechanism of Action

Target of Action

1,3,5-Triisopropylbenzene is primarily used as a swelling agent and micelle expander in the synthesis of mesoporous silicas . The primary targets of this compound are the micelles formed during the synthesis process. These micelles serve as templates around which the silica condenses to form the mesoporous structure .

Mode of Action

The compound interacts with the micelles, causing them to expand. This expansion results in an increase in the size of the pores formed in the mesoporous silica . The interaction between this compound and the micelles is primarily physical, involving the insertion of the compound into the micelle structure .

Biochemical Pathways

The resulting mesoporous silicas can be used in various biochemical applications, such as the immobilization of enzymes . The large pore size, enabled by the use of this compound, allows for the accommodation of larger biomolecules .

Pharmacokinetics

It’s important to note that the compound is immiscible with water , which could affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the formation of mesoporous silicas with larger pore sizes . This can enhance the performance of these materials in various applications, such as catalysis and drug delivery .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the temperature and pH of the reaction medium can affect the size of the micelles and thus the effectiveness of the compound as a swelling agent . Additionally, the compound’s efficacy and stability can be affected by the presence of other chemicals in the reaction medium .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a beta zeolite catalyst. The reaction involves two steps:

Industrial Production Methods: The industrial production of this compound follows a similar process, utilizing beta zeolite catalysts for selective alkylation. The process is designed to minimize environmental pollution and achieve high purity of the product, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triisopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Triisopropylbenzene trihydroperoxides.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1,3,5-Tri-tert-butylbenzene
  • 1,3,5-Triethylbenzene
  • 1,3-Diisopropylbenzene
  • Mesitylene (1,3,5-Trimethylbenzene)

Comparison: 1,3,5-Triisopropylbenzene is unique due to the presence of three isopropyl groups, which provide steric hindrance and electron-donating effects. This makes it more reactive in certain substitution reactions compared to its analogs like 1,3,5-tri-tert-butylbenzene and 1,3,5-triethylbenzene .

Properties

IUPAC Name

1,3,5-tri(propan-2-yl)benzene
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InChI

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
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InChI Key

VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C
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Molecular Formula

C15H24
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DSSTOX Substance ID

DTXSID4041232
Record name 1,3,5-Triisopropylbenzene
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Molecular Weight

204.35 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.02 [mmHg]
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CAS No.

717-74-8, 27322-34-5
Record name 1,3,5-Triisopropylbenzene
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Synthesis routes and methods

Procedure details

A commercial mixture of 16 g (0.1 mol) diisopropylbenzene containing about 60% of the para and 40% of the ortho isomer, is dissolved in 150 ml of anhydrous hydrogen fluoride. The reaction mixture is cooled to -20 to 0° and saturated, while stirred, with boron trifluoride. After stirring at this temperature for 30 min., the temperature is raised and HF and BF3 is distilled off, (which can be reused). After washing, neutralization and drying, the organic layer is separated, distilled and analyzed by gas liquid chromatography. The diisopropylbenzene fraction consists of 99% meta-diisopropylbenzene and 1% para-diisopropylbenzene. Cumene and 1,3,5-triisopropylbenzene are also formed, as products of disproportionation, amounting to about 20%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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